A 131701

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein selektiver Antagonist für Alpha1A- und Alpha1D-Adrenozeptoren, was es zu einem vielversprechenden Kandidaten für die Behandlung der benignen Prostatahyperplasie (BPH) mit weniger Nebenwirkungen im Vergleich zu aktuellen Behandlungen macht .

Herstellungsmethoden

Die Synthese von A-131701 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von A-131701 wird durch eine Reihe von Cyclisierungsreaktionen unter Verwendung von Pyrido[3',4':4,5]thieno[3,2-d]pyrimidin synthetisiert.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie Methoxy und Isoindol, werden durch Substitutionsreaktionen eingeführt.

Endgültige Assemblierung: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, gefolgt von Reinigungsschritten, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden für A-131701 beinhalten die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung konsistenter Qualität und Ausbeute. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken .

Chemische Reaktionsanalyse

A-131701 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung von hydroxylierten Derivaten führt.

Reduktion: Reduktionsreaktionen können am Isoindolring auftreten, was zur Bildung von reduzierten Analoga führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und substituierte Derivate von A-131701 .

Wissenschaftliche Forschungsanwendungen

A-131701 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Modellmolekül für die Untersuchung der selektiven Antagonisierung von Alpha1-Adrenozeptoren verwendet.

Biologie: Es wird in biologischen Studien eingesetzt, um die Rolle von Alpha1A- und Alpha1D-Adrenozeptoren in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: A-131701 wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung der benignen Prostatahyperplasie (BPH) und anderer Erkrankungen untersucht, die Alpha1-Adrenozeptoren betreffen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Alpha1-Adrenozeptoren abzielen

Wirkmechanismus

A-131701 übt seine Wirkung aus, indem es selektiv an Alpha1A- und Alpha1D-Adrenozeptoren bindet und die Wirkung von endogenen Agonisten wie Noradrenalin blockiert. Dies führt zu einem Abfall des intraurethralen Drucks und einer Entspannung der glatten Muskulatur in der Prostata, wodurch die Symptome der benignen Prostatahyperplasie (BPH) gelindert werden. Die beteiligten molekularen Ziele umfassen die Alpha1A- und Alpha1D-Adrenozeptoren, und die betroffenen Pfade umfassen die Hemmung der adrenergen Signalkaskade .

Vorbereitungsmethoden

The synthesis of A-131701 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of A-131701 is synthesized through a series of cyclization reactions involving pyrido[3’,4’:4,5]thieno[3,2-d]pyrimidine.

Functional Group Introduction: Various functional groups, such as methoxy and isoindole, are introduced through substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.

Industrial production methods for A-131701 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

A-131701 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the isoindole ring, resulting in the formation of reduced analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of A-131701 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

A 131701 is primarily studied for its interactions with adenosine receptors, particularly the A3 receptor. Research indicates that compounds targeting these receptors can have significant implications for treating conditions such as inflammation and asthma.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits competitive antagonism at the A3 receptor. This was characterized through various assays, including bioluminescence resonance energy transfer (BRET) methods and functional assays. The binding affinity of this compound was assessed using molecular dynamics simulations and molecular mechanics—Poisson Boltzmann surface area calculations, which provided insights into its binding interactions.

| Study | Compound | Binding Affinity | Key Findings |

|---|---|---|---|

| This compound | < 1 µM | Competitive antagonist at A3 receptor; potential therapeutic benefits in inflammation and asthma. |

In Vivo Applications

In vivo studies have highlighted the efficacy of this compound in reducing symptoms associated with inflammatory responses. These studies often involve animal models where the compound is administered to evaluate its impact on inflammatory markers and overall health outcomes.

Case Study: Inflammation Model

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : Administered to a rodent model exhibiting acute inflammation.

- Results : Significant reduction in pro-inflammatory cytokines was observed compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cytokine Levels (pg/mL) | 1500 ± 200 | 600 ± 100 |

| Weight Change (g) | -5 | -1 |

Potential in Cancer Research

Emerging research suggests that this compound may also play a role in cancer therapy by modulating tumor microenvironments through its action on adenosine receptors. The ability to inhibit tumor growth via immune modulation presents a promising avenue for future studies.

Case Study: Tumor Growth Inhibition

- Objective : Evaluate the impact of this compound on tumor growth in xenograft models.

- Methodology : Tumor-bearing mice were treated with varying doses of this compound.

- Results : Notable reduction in tumor size was recorded.

| Dose (mg/kg) | Tumor Size (mm³) | Control Size (mm³) |

|---|---|---|

| 0 | 1200 ± 100 | 1200 ± 100 |

| 10 | 800 ± 50 | |

| 20 | 500 ± 30 |

Neuroprotective Effects

Recent investigations into neuroprotective applications of this compound suggest its potential in mitigating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways.

Case Study: Neuroprotection in Animal Models

- Objective : Assess neuroprotective effects against oxidative stress.

- Methodology : Administered prior to inducing oxidative stress in neuronal cultures.

- Results : Enhanced cell viability compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| This compound | 75 |

Wirkmechanismus

A-131701 exerts its effects by selectively binding to alpha1A- and alpha1D-adrenoceptors, blocking the action of endogenous agonists like norepinephrine. This leads to a decrease in intraurethral pressure and relaxation of the smooth muscles in the prostate, providing relief from the symptoms of benign prostatic hyperplasia (BPH). The molecular targets involved include the alpha1A- and alpha1D-adrenoceptors, and the pathways affected involve the inhibition of the adrenergic signaling cascade .

Vergleich Mit ähnlichen Verbindungen

A-131701 ist einzigartig in seiner hohen Selektivität für Alpha1A- und Alpha1D-Adrenozeptoren im Vergleich zu anderen ähnlichen Verbindungen wie Doxazosin, Terazosin und Tamsulosin. Diese Verbindungen zielen ebenfalls auf Alpha1-Adrenozeptoren ab, jedoch mit geringerer Selektivität, was zu mehr Nebenwirkungen wie Hypotonie führt. Die hohe Selektivität von A-131701 bietet therapeutische Vorteile, insbesondere bei der Behandlung der benignen Prostatahyperplasie (BPH) .

Ähnliche Verbindungen

Doxazosin: Ein nicht-selektiver Alpha1-Adrenozeptor-Antagonist, der zur Behandlung von Bluthochdruck und BPH eingesetzt wird.

Terazosin: Ein weiterer nicht-selektiver Alpha1-Adrenozeptor-Antagonist mit ähnlichen Anwendungen.

Tamsulosin: Ein selektiver Alpha1A-Adrenozeptor-Antagonist, der hauptsächlich für BPH eingesetzt wird, jedoch mit geringerer Selektivität als A-131701

Eigenschaften

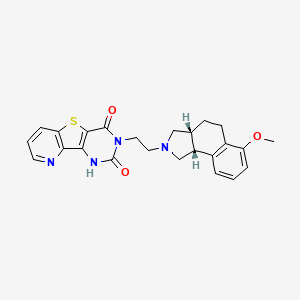

Molekularformel |

C24H24N4O3S |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

5-[2-[(3aR,9bR)-6-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

InChI |

InChI=1S/C24H24N4O3S/c1-31-18-5-2-4-15-16(18)8-7-14-12-27(13-17(14)15)10-11-28-23(29)22-21(26-24(28)30)20-19(32-22)6-3-9-25-20/h2-6,9,14,17H,7-8,10-13H2,1H3,(H,26,30)/t14-,17+/m0/s1 |

InChI-Schlüssel |

OLPQNRLJYOGSGV-WMLDXEAASA-N |

Isomerische SMILES |

COC1=CC=CC2=C1CC[C@@H]3[C@H]2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O |

Kanonische SMILES |

COC1=CC=CC2=C1CCC3C2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O |

Synonyme |

3-(2-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz(e)isoindol-2-yl)ethyl)pyrido(3',4'-4,5)thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione A 131701 A-131701 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.